molecular formula C11H14ClNO B1400959 2-Chloro-4-cyclopropylmethoxybenzylamine CAS No. 1310230-18-2

2-Chloro-4-cyclopropylmethoxybenzylamine

Cat. No. B1400959
CAS RN: 1310230-18-2
M. Wt: 211.69 g/mol
InChI Key: JWIPWFHVXVQWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclopropylmethoxybenzylamine (CCMBA) is an organic compound with a molecular weight of 206.62 g/mol, which is widely used in many scientific research applications. It is a colorless to pale yellow liquid, which has a boiling point of 155-157 °C and is soluble in organic solvents. CCMBA is a cyclopropyl amine derivative and is used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

Occurrence and Environmental Fate

Chlorinated Compounds in Aquatic Environments : Research indicates that chlorinated compounds, similar to 2-Chloro-4-cyclopropylmethoxybenzylamine, are used extensively in various industries, including pharmaceuticals and personal care products. These compounds can act as weak endocrine disruptors and have been found in water bodies, suggesting their persistent nature and the potential ecological impact. Understanding the occurrence, fate, and behavior of such compounds in aquatic environments is crucial for assessing their environmental risk and for developing water treatment strategies that can mitigate their presence (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Methods for Detection

Detection of Chlorinated Compounds : Analytical techniques are essential for detecting and quantifying chlorinated compounds in environmental samples. Studies have focused on developing and refining methods for the analysis of such compounds, highlighting the importance of accurate detection in understanding their distribution and impact. This research area is relevant for 2-Chloro-4-cyclopropylmethoxybenzylamine, as it involves the synthesis of sensitive and selective analytical methods capable of identifying and measuring trace levels of chlorinated compounds in complex matrices (Fukayama, Tan, Wheeler, & Wei, 1986).

Potential for Bioaccumulation and Toxicity

Toxicity and Bioaccumulation Potential : The structure of chlorinated compounds suggests a potential for bioaccumulation and toxicity. Studies have explored the toxic effects of related compounds, providing insights into possible health risks associated with exposure. These findings are crucial for evaluating the safety of chemicals like 2-Chloro-4-cyclopropylmethoxybenzylamine, especially regarding their use in consumer products and potential environmental release (Kimbrough, 1972).

properties

IUPAC Name

[2-chloro-4-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPWFHVXVQWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-cyclopropylmethoxybenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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